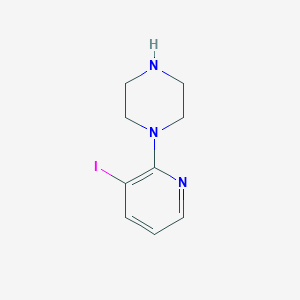

1-(3-Iodopyridin-2-yl)piperazine

説明

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry. cymitquimica.comepo.org Its prevalence is attributed to a unique combination of properties that make it an ideal component in the design of new drugs. lookchem.comthermofisher.com The piperazine moiety is a common feature in a wide array of approved drugs, demonstrating its versatility and importance in treating a range of conditions.

Furthermore, the piperazine ring can act as a linker, connecting different pharmacophores within the same molecule. This allows for the creation of hybrid molecules that can interact with multiple biological targets. The structural rigidity of the piperazine ring can also be advantageous, helping to properly orient functional groups for optimal interaction with their biological targets. The diverse biological activities associated with piperazine-containing compounds include, but are not limited to, anticancer, antimicrobial, antidepressant, and antipsychotic effects.

Role of Substituted Pyridines as Key Building Blocks in Organic Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis due to their widespread presence in natural products, pharmaceuticals, and functional materials. The pyridine (B92270) ring, an aromatic heterocycle containing one nitrogen atom, can be readily functionalized to create a diverse range of derivatives with tailored properties.

The nitrogen atom in the pyridine ring influences its chemical reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at different positions on the ring, leading to a vast chemical space for exploration. The basicity of the pyridine nitrogen also allows it to act as a ligand for metal catalysts, facilitating a broad spectrum of chemical transformations.

In the context of medicinal chemistry, the pyridine moiety is a key pharmacophore in numerous drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for binding to biological targets. The development of novel synthetic methodologies for the preparation of substituted pyridines continues to be an active area of research, driven by the constant demand for new and complex molecular architectures in drug discovery and materials science.

Contextualization of 1-(3-Iodopyridin-2-yl)piperazine within Heterocyclic Chemistry Research

This compound emerges as a significant intermediate and building block within the broader field of heterocyclic chemistry, particularly in the synthesis of pharmaceutically active compounds. This molecule strategically combines the advantageous features of both the piperazine and a substituted pyridine ring. The presence of the piperazine moiety provides a site for further functionalization, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties.

The pyridine ring is substituted with an iodine atom at the 3-position and is linked to the piperazine at the 2-position. The iodo-substituent is of particular importance as it can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

The synthesis of this compound itself can be conceptualized through a nucleophilic aromatic substitution (SNAr) reaction. In a related synthesis, 1-(3-nitropyridin-2-yl)piperazine (B1350711) was prepared by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. google.co.in The electron-withdrawing nitro group in the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack by the piperazine. Similarly, the synthesis of this compound would likely involve the reaction of a 2-halopyridine (e.g., 2-chloro-3-iodopyridine (B15675) or 2-fluoro-3-iodopyridine) with piperazine. A patent for 1-(3-halo-2-pyridinyl)piperazines describes their potential as antidepressant agents that selectively antagonize α2-adrenergic receptor sites, highlighting the therapeutic relevance of this class of compounds.

The utility of this compound as a synthetic intermediate is underscored by its commercial availability and its application in the preparation of more complex molecules for drug discovery programs. For instance, it is listed as an important intermediate in organic synthesis, pharmaceuticals, and agrochemicals.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 85386-98-7 | |

| Molecular Formula | C₉H₁₂IN₃ | |

| Molecular Weight | 289.12 g/mol | |

| Appearance | Off-white solid |

Biological Activity of Related Pyridylpiperazine Derivatives

Research into pyridylpiperazine derivatives has revealed a range of biological activities. The following table presents the in vitro urease inhibition data for derivatives of the analogous compound, 1-(3-nitropyridin-2-yl)piperazine. google.co.in

| Compound | Description | IC₅₀ (µM) |

| 5b | Derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.0 ± 0.73 |

| 7e | Derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.24 ± 1.63 |

| Thiourea (Standard) | Standard urease inhibitor | 23.2 ± 11.0 |

These findings demonstrate the potential for developing potent enzyme inhibitors based on the pyridylpiperazine scaffold. The ability to readily synthesize and derivatize compounds like this compound makes them valuable starting points for such medicinal chemistry endeavors.

Structure

3D Structure

特性

IUPAC Name |

1-(3-iodopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMFQTAXPFSLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467651 | |

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-98-7 | |

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Iodopyridin 2 Yl Piperazine

Strategies for the Construction of the 1-(3-Iodopyridin-2-yl)piperazine Core

The formation of the bond between the 3-iodopyridine and piperazine (B1678402) moieties is a critical step in the synthesis of the title compound. Several modern synthetic methods are employed to achieve this linkage efficiently.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of arylpiperazines. This approach relies on the reaction of a piperazine nucleophile with a pyridine (B92270) ring that is activated towards substitution by an electron-withdrawing group and contains a suitable leaving group at the 2-position.

A direct synthetic analogue involves the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in a suitable solvent, such as acetonitrile, under reflux conditions. The electron-withdrawing nitro group at the 3-position strongly activates the 2-position for nucleophilic attack by piperazine, leading to the formation of 1-(3-nitropyridin-2-yl)piperazine (B1350711) in good yield nih.gov. This principle is directly applicable to the synthesis of this compound, where a 2-halopyridine bearing an iodine atom at the 3-position would serve as the electrophile. The reaction of 2-chloro-3-iodopyridine (B15675) or 2-fluoro-3-iodopyridine with piperazine would proceed via an SNAr mechanism to furnish the desired product. The reactivity of the leaving group typically follows the order F > Cl > Br > I in SNAr reactions where the addition of the nucleophile is the rate-determining step wikipedia.org.

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridylpiperazine Synthesis

| Electrophile | Nucleophile | Product | Reference |

|---|

Palladium-Catalyzed Coupling Reactions for Pyridine-Piperazine Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful and versatile tools for the formation of carbon-nitrogen bonds, including the synthesis of N-arylpiperazines nih.gov. These methods offer a broad substrate scope and often proceed under milder conditions than traditional SNAr reactions wikipedia.orgrug.nl.

The Buchwald-Hartwig amination would involve the coupling of a 2-halo-3-iodopyridine (where the halogen is typically Cl, Br, or I) with piperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base wikipedia.orgorganic-chemistry.org. The choice of ligand is crucial for the efficiency of the catalytic cycle and can range from monodentate, sterically hindered phosphines to bidentate ligands like BINAP or DPEphos wikipedia.org. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst wikipedia.orglibretexts.org.

Another relevant palladium-catalyzed method is the Ullmann condensation, which traditionally uses copper catalysts but has been adapted for palladium. The Ullmann reaction can also be employed for the coupling of aryl halides with amines nih.gov. While often requiring higher temperatures than Buchwald-Hartwig reactions, ligand development has improved the scope and conditions of these couplings researchgate.netresearchgate.net.

Table 2: Key Features of Palladium-Catalyzed C-N Coupling Reactions

| Reaction | Catalyst System | Key Advantages |

|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with phosphine ligands | Mild reaction conditions, broad substrate scope, high functional group tolerance |

Cyclization Reactions for Piperazine Ring Formation

An alternative strategy to forming the pre-functionalized pyridine-piperazine linkage is to construct the piperazine ring onto a pyridine core that already contains the 3-iodo substituent. Various methods for piperazine ring synthesis are known.

One common approach involves the cyclization of a precursor containing two nitrogen atoms separated by a two-carbon unit. For instance, the reaction of a suitable N-(3-iodopyridin-2-yl)ethylenediamine derivative can lead to the formation of the piperazine ring. Another method involves the reaction of an N-substituted aniline with bis-(2-haloethyl)amine or diethanolamine to construct the piperazine ring nih.govgoogle.com.

More contemporary methods include metal-catalyzed cyclizations. For example, palladium-catalyzed cyclization reactions can be used for the modular synthesis of highly substituted piperazines from various diamine components and a propargyl unit organic-chemistry.org. Radical cyclizations mediated by reagents like manganese(III) acetate (B1210297) have also been employed to synthesize piperazine-containing heterocyclic structures from unsaturated piperazine derivatives nih.govresearchgate.net. These methods offer pathways to complex piperazine structures that can be adapted for the synthesis of the target molecule.

Stereoselective Synthesis Methodologies for Piperazine Derivatives

The synthesis of chiral, enantiomerically pure piperazine derivatives is of great interest in pharmaceutical development. While this compound itself is achiral, the introduction of substituents on the piperazine ring would create stereocenters, necessitating stereoselective synthetic methods.

Asymmetric synthesis of chiral piperazines can be achieved through several approaches. One method involves the use of chiral auxiliaries, where a chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed rsc.org. For example, chiral piperazin-2-ones, which can be reduced to the corresponding piperazines, have been synthesized using amino acid derivatives as starting materials rsc.org.

Catalytic asymmetric synthesis offers a more efficient route to chiral piperidines and piperazines snnu.edu.cn. This includes catalytic asymmetric reduction of prochiral precursors, such as tetrahydropyrazines, or catalytic asymmetric addition reactions to introduce substituents stereoselectively chim.it. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create chiral 3-substituted tetrahydropyridines, which are precursors to chiral piperidines snnu.edu.cn. Similar principles can be applied to the synthesis of chiral substituted 1-(pyridin-2-yl)piperazines. The development of chiral ligands for transition metal catalysts is central to the success of these asymmetric transformations chim.it.

Precursor Synthesis and Functionalization

The availability of appropriately substituted iodopyridine intermediates is crucial for the successful synthesis of this compound.

Preparation of Iodopyridine Intermediates (e.g., 2-amino-3-iodopyridine, 2-amino-5-iodopyridine)

The synthesis of iodinated aminopyridines often starts from readily available aminopyridines. For the synthesis of 2-amino-3-iodopyridine, a common precursor is 2-aminopyridine. Direct iodination of 2-aminopyridine can be challenging due to the potential for substitution at multiple positions. A more controlled approach involves the halogenation of a protected 2-aminopyridine or a multi-step sequence involving Sandmeyer-type reactions.

For example, 2-amino-5-bromo-3-iodopyridine can be prepared from 2-aminopyridine through a two-step process involving initial bromination with N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine, followed by iodination ijssst.info. The iodination of 2-amino-5-bromopyridine can be achieved using iodine in the presence of an oxidizing agent ijssst.info.

The amino group of these iodinated aminopyridines can then be converted to a halide (e.g., chloro or fluoro) via a Sandmeyer reaction. This involves diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) halide or a fluorinating agent. This provides the 2-halo-3-iodopyridine or 2-halo-5-iodopyridine precursors necessary for the subsequent coupling with piperazine.

Table 3: Synthetic Routes to Key Iodopyridine Intermediates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Aminopyridine | 1. NBS; 2. I2, oxidizing agent | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |

Strategic Halogenation of Pyridine Rings

The introduction of a halogen atom, particularly iodine, onto the pyridine ring is a critical step in the synthesis of this compound and its analogs. Halogenated pyridines are key intermediates in the development of pharmaceuticals and agrochemicals. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) reactions, often necessitating harsh reaction conditions. nih.gov

Strategic approaches to halogenate pyridines include:

Electrophilic Aromatic Substitution (EAS): While challenging, EAS can be employed to introduce halogens onto the pyridine ring. These reactions are typically 3-selective and often require strong mineral acids or Lewis acid catalysts at elevated temperatures. chemrxiv.org The inherent electronic properties of the pyridine ring direct incoming electrophiles to the 3-position.

Metalation-Halogenation Sequences: This strategy involves the use of directing groups to achieve regioselective halogenation. By employing strong bases, a specific position on the pyridine ring can be deprotonated, followed by quenching with a halogen source. chemrxiv.org

Designed Phosphine Reagents: A novel approach involves the use of specially designed heterocyclic phosphines. These phosphines are installed at the 4-position of the pyridine ring as phosphonium salts, which can then be displaced by halide nucleophiles. This method is effective for a broad range of unactivated pyridines and can be applied in the late-stage halogenation of complex molecules. nih.govresearchgate.net Computational studies suggest that this transformation proceeds via an SNAr pathway. nih.gov

The choice of halogenation strategy depends on the desired regioselectivity and the nature of the substituents already present on the pyridine ring. For the synthesis of this compound, methods that favor iodination at the 3-position are paramount.

Derivatization and Functional Group Introduction on the Piperazine Moiety

The piperazine ring in this compound offers a versatile handle for further chemical modifications. The secondary amine in the piperazine moiety is a nucleophilic site that can readily react with a variety of electrophiles, allowing for the introduction of diverse functional groups. This derivatization is crucial for tuning the physicochemical and pharmacological properties of the final compounds.

Common derivatization strategies include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination. nih.gov This introduces alkyl chains of varying lengths and branching, which can influence the molecule's lipophilicity and binding affinity to biological targets.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common strategy to introduce a wide range of substituents, including those with additional functional groups.

Urea and Carbamate Formation: Treatment with isocyanates or chloroformates results in the formation of ureas and carbamates, respectively. These functional groups can participate in hydrogen bonding and are often found in biologically active molecules. nih.gov

Coupling Reactions: The piperazine nitrogen can be coupled with various carboxylic acids using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). nih.govsemanticscholar.org This allows for the attachment of complex molecular fragments.

These derivatization reactions have been successfully employed in the synthesis of a wide array of arylpiperazine derivatives with diverse biological activities. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, sustainability, and scope of the synthesis of this compound and its derivatives, advanced synthetic techniques have been explored.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including piperazine derivatives. scipublications.com For example, a one-pot, three-component reaction for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been developed using microwave irradiation in the presence of molecular iodine. The key advantages of this method include being metal-free, having short reaction times, and producing good yields with no harmful by-products. Similarly, the synthesis of coumarin-based 1,3,5-triazinyl piperazines has been shown to be more efficient with microwave heating, resulting in increased yields and a 90-95% reduction in reaction time compared to conventional methods. nih.gov

Photocatalytic Synthesis Approaches

Photoredox catalysis has gained significant attention as a mild and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. This technique utilizes light to initiate chemical transformations, often under ambient temperature and pressure. In the context of piperazine synthesis, photocatalysis offers a site-selective approach for the C-H functionalization of existing piperazine compounds. researchgate.net For instance, iridium-based complexes and organic dyes like 4CzIPN have been used as photocatalysts to efficiently perform these transformations. researchgate.net This method provides a tin-free alternative to traditional methods for synthesizing substituted piperazines. researchgate.net

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of any synthetic process to maximize yield and purity while minimizing by-products and reaction times. For the synthesis of this compound and its derivatives, various parameters can be fine-tuned.

Table 1: Key Parameters for Reaction Optimization

| Parameter | Description | Potential Impact |

| Solvent | The medium in which the reaction is carried out. | Can influence reaction rates, selectivity, and solubility of reactants and products. |

| Temperature | The thermal energy supplied to the reaction. | Affects reaction kinetics; higher temperatures generally increase reaction rates but can also lead to side reactions. |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Can significantly improve reaction efficiency and selectivity. |

| Reactant Stoichiometry | The relative molar amounts of the reactants. | Can influence the extent of reaction and the formation of by-products. |

| Reaction Time | The duration of the reaction. | Needs to be optimized to ensure complete conversion of starting materials without decomposition of the product. |

Systematic studies are often conducted to determine the optimal combination of these parameters for a specific transformation. For example, in the synthesis of 3,5-disubstituted 1H-pyrazoles, the reaction conditions were optimized by testing different solvents, temperatures, and reaction times. researchgate.net

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. In this method, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and by-products are easily removed by washing the resin. This approach has been successfully applied to the synthesis of various heterocyclic compounds, including arylpiperazine derivatives. nih.gov For instance, a parallel solid-phase synthesis of a 24-membered library of arylpiperazine derivatives targeting serotonin (B10506) receptors was carried out on BAL-MBHA-PS resin and BAL-PS-SynPhase Lanterns. nih.gov The solid-phase synthesis of unsaturated 3-substituted piperazine-2,5-diones has also been reported. This technique is particularly valuable for creating diverse libraries of this compound derivatives for drug discovery programs.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis of 1-(3-Iodopyridin-2-yl)piperazine and its Derivatives

Spectroscopic methods are fundamental in determining the molecular architecture of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring. The protons on the pyridine ring (H-4, H-5, and H-6) would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the iodo and piperazinyl substituents. The protons on the piperazine ring would be found in the aliphatic region, typically as multiplets around δ 3.0-3.5 ppm for the methylene (B1212753) groups adjacent to the pyridine ring and around δ 2.8-3.0 ppm for the methylene groups adjacent to the N-H group. chemicalbook.com The N-H proton of the piperazine ring would likely appear as a broad singlet. chemicalbook.comchemicalbook.com The chemical shifts can vary depending on the solvent used. nih.govresearchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The pyridine ring carbons would resonate in the downfield region (δ 100-160 ppm). The carbon atom bearing the iodine (C-3) would be significantly shifted due to the heavy atom effect. The piperazine carbons would appear in the aliphatic region (typically δ 40-55 ppm). rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | ~7.5 - 7.7 (d) | ~140 - 145 |

| Pyridine H-5 | ~6.6 - 6.8 (dd) | ~110 - 115 |

| Pyridine H-6 | ~8.1 - 8.3 (d) | ~150 - 155 |

| Pyridine C-2 | - | ~158 - 162 |

| Pyridine C-3 | - | ~90 - 95 |

| Piperazine CH₂ (N-Py) | ~3.4 - 3.6 (m) | ~50 - 55 |

| Piperazine CH₂ (N-H) | ~2.9 - 3.1 (m) | ~45 - 50 |

| Piperazine NH | Broad singlet | - |

Note: Predicted values are based on data from analogous compounds such as 1-(2-pyridyl)piperazine (B128488) and other substituted pyridines. chemicalbook.comrsc.org Actual values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include N-H stretching vibrations for the secondary amine in the piperazine ring, typically appearing in the region of 3300-3500 cm⁻¹. niscpr.res.in Aromatic C-H stretching vibrations from the pyridine ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would appear just below 3000 cm⁻¹. niscpr.res.in The C-N stretching vibrations for both the aromatic and aliphatic amines are expected in the 1200-1350 cm⁻¹ region. niscpr.res.in The C-I stretching vibration is typically found in the fingerprint region, at lower wavenumbers around 500-600 cm⁻¹. docbrown.info The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is characteristic of the molecule as a whole. wiley.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperazine) | Stretch | 3300 - 3500 |

| C-H (Pyridine) | Stretch | 3000 - 3100 |

| C-H (Piperazine) | Stretch | 2800 - 3000 |

| C=N, C=C (Pyridine) | Ring Stretch | 1400 - 1600 |

| C-N (Aromatic/Aliphatic) | Stretch | 1200 - 1350 |

| C-I | Stretch | 500 - 600 |

Note: Based on characteristic frequencies for functional groups found in similar molecules. niscpr.res.indocbrown.infonist.govdocbrown.info

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.

For this compound (Molecular Formula: C₉H₁₂IN₃, Molecular Weight: 289.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 289. chemicalbook.com High-resolution mass spectrometry (HRMS) could confirm the elemental composition.

The fragmentation pattern under Electron Ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for iodo-aromatic compounds is the loss of the iodine atom, which would result in a fragment ion at m/z 162 ([M-I]⁺). docbrown.infodocbrown.info Fragmentation of the piperazine ring is also expected. The α-cleavage of an alkyl radical is a predominant fragmentation mode for aliphatic amines. miamioh.edu This could lead to the loss of ethyleneimine (C₂H₄N) or related fragments. The piperazine ring can undergo cleavage to produce characteristic ions, which is a common feature for this class of compounds. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for sensitive quantification and structural confirmation by monitoring specific precursor-to-product ion transitions. uva.nl

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 289 | [C₉H₁₂IN₃]⁺ (Molecular Ion, [M]⁺) |

| 162 | [C₉H₁₂N₃]⁺ (Loss of I) |

| 127 | [I]⁺ (Iodine cation) |

| Various | Fragments from piperazine ring cleavage |

Note: Based on the molecular structure and known fragmentation patterns of related compounds. docbrown.infodocbrown.infomiamioh.edunih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Furthermore, X-ray analysis reveals intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal. nih.govresearchgate.net For this compound, one would expect the N-H group of the piperazine to act as a hydrogen bond donor, potentially forming networks with acceptor atoms on adjacent molecules. Halogen bonding, an interaction involving the iodine atom, is also a possibility that could influence the crystal packing. nih.govresearchgate.net Obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state conformation and supramolecular assembly. mdpi.com

Table 4: Example Crystallographic Data for a Related Compound, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅IN₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.6417 |

| b (Å) | 16.5925 |

| c (Å) | 9.8053 |

| β (°) | 108.312 |

| V (ų) | 1489.1 |

Data from Li (2014) as cited in reference nih.govresearchgate.net. This serves as an illustrative example.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. acs.org In the synthesis of this compound, which would likely involve the reaction of 2-chloro-3-iodopyridine (B15675) with piperazine, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.govmdpi.com

The technique typically employs a stationary phase, such as silica (B1680970) gel coated on a plate, and a liquid mobile phase. acs.org The components of the reaction mixture are separated based on their differential partitioning between the two phases. The starting materials and the product will have different polarities and thus different retention factors (Rf values), allowing for their visualization on the TLC plate, usually under UV light. acs.orgnih.gov The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. nih.gov This allows for the optimization of reaction times and conditions before proceeding to purification. mdpi.com

Table 5: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-pyridyl)piperazine |

| 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine |

| 2-chloro-3-iodopyridine |

| Piperazine |

| Ethyleneimine |

Column Chromatography for Isolation and Purification

Column chromatography is a cornerstone technique in synthetic chemistry for the separation and purification of individual compounds from a mixture. The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase, typically a solid adsorbent packed into a column, and a mobile phase, a solvent or mixture of solvents that flows through the column. For this compound, a compound featuring both a basic piperazine ring and a substituted pyridine moiety, the choice of stationary and mobile phases is crucial for effective separation from starting materials, by-products, and other impurities.

Detailed Research Findings

While specific, detailed purification protocols for this compound are often embedded within broader synthetic procedures, the literature on related piperazine derivatives provides a strong foundation for its purification. Research on novel quinoline-piperazine hybrids, for instance, frequently employs flash column chromatography. In these cases, silica gel is the most commonly utilized stationary phase due to its polarity and ability to interact with the functional groups present in the molecule.

The choice of eluent, or mobile phase, is dictated by the polarity of the target compound and its impurities. A common strategy involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This gradient elution allows for the sequential separation of compounds with varying polarities. For piperazine derivatives, which possess a moderate to high polarity, solvent systems such as ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758) are frequently reported. The selection of a specific solvent system is often optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve the best separation.

In the context of synthesizing iodo-containing heterocyclic compounds, such as iodoaziridines, researchers have highlighted the importance of assessing the stability of the compound on different stationary phases. While silica gel is common, for particularly sensitive compounds, alternative stationary phases like basic alumina (B75360) may be considered to prevent degradation during the purification process. This consideration is pertinent for this compound, as the iodine substituent could potentially be labile under certain conditions.

The following data tables summarize typical column chromatography conditions that have been successfully applied in the purification of piperazine derivatives, which are analogous to the purification of this compound.

Interactive Data Table: Column Chromatography Parameters for Piperazine Derivatives

| Parameter | Typical Conditions for Piperazine Derivative Purification |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |

| Mobile Phase (Eluent System) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 50% Ethyl Acetate) |

| Gradient of Methanol in Dichloromethane (e.g., 0% to 10% Methanol) | |

| Elution Mode | Gradient Elution |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization or staining |

Interactive Data Table: Illustrative Purification of a 1-Arylpiperazine Derivative

| Step | Description |

| 1. Sample Preparation | The crude reaction mixture containing the 1-arylpiperazine derivative is dissolved in a minimal amount of the initial mobile phase (e.g., dichloromethane). |

| 2. Column Packing | A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane). |

| 3. Loading | The prepared sample is carefully loaded onto the top of the silica gel bed. |

| 4. Elution | The column is eluted with a gradually increasing polarity gradient, for example, starting with 100% hexane and transitioning to a mixture of hexane and ethyl acetate. |

| 5. Fraction Collection | Fractions are collected sequentially as the eluent passes through the column. |

| 6. Analysis | Each fraction is analyzed by TLC to identify the fractions containing the pure desired product. |

| 7. Concentration | The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified 1-arylpiperazine derivative. |

The successful application of these column chromatography techniques ensures the procurement of this compound in a highly purified form, which is essential for its use in the synthesis of complex molecules and for its accurate analytical characterization.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of 1-(3-Iodopyridin-2-yl)piperazine

Molecular modeling and conformational analysis are essential for determining the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different spatial orientations (conformers).

Preferred Conformations of Substituted Piperazines (e.g., Chair vs. Boat)

The piperazine (B1678402) ring, a six-membered saturated heterocycle, is not planar and, much like cyclohexane, can adopt several conformations to minimize steric and torsional strain. nih.gov The most common conformations are the chair, boat, twist-boat, and half-chair. nih.gov

Of these, the chair conformation is generally the most thermodynamically stable and, therefore, the most populated form for the piperazine ring. nih.goved.ac.uk In this conformation, all bond angles are close to the ideal tetrahedral angle, and hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. The boat conformation is less stable due to eclipsing interactions between hydrogens and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is an intermediate between the chair and boat forms and is more stable than the true boat form but less stable than the chair. nih.govnih.gov

For substituted piperazines like this compound, the substituent's size and position influence the conformational equilibrium. The bulky 3-iodopyridin-2-yl group attached to one of the nitrogen atoms will preferentially occupy an equatorial position on the chair conformer to minimize steric hindrance (1,3-diaxial interactions). While the chair form is the most probable ground-state conformation, interactions with other molecules or biological targets can stabilize less favorable conformations like the boat or twist-boat form. nih.govnih.gov For instance, the boat conformation has been observed in piperazine-containing macrocycles when bound to metal ions, where it serves as a bidentate moiety. nih.gov

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair | Most Stable | Staggered C-H bonds, minimal torsional strain. Substituents prefer equatorial positions. |

| Twist-Boat | Intermediate Stability | Relieves some of the boat's steric strain. |

| Boat | Less Stable | Eclipsing C-H bonds and flagpole interactions lead to steric strain. |

| Half-Chair | Least Stable | Typically a transition state between other conformations. |

Role of Intramolecular Hydrogen Bonding in Conformational Stabilization

Intramolecular hydrogen bonding can be a significant force in dictating the preferred conformation of a molecule by stabilizing specific geometries. In unsubstituted or monosubstituted piperazines with a remaining N-H group, this group can act as a hydrogen bond donor. Studies on simple piperazines have shown that the N-H bond prefers an equatorial position. rsc.org

In more complex systems, such as 5-hydroxyhexahydropyrimidines (structurally related to piperazines), intramolecular hydrogen bonding plays a crucial role in determining conformational preferences and can retard ring inversion. westernsydney.edu.au The ability to form such a bond is intertwined with other electronic factors, like the anomeric effect, which influences the orientation of the N-H bonds. westernsydney.edu.au

For this compound, the piperazine ring itself lacks a classic hydrogen bond donor, as both nitrogen atoms are tertiary. Therefore, classical intramolecular hydrogen bonding is not a factor in its conformational stabilization. However, other non-covalent intramolecular interactions, such as dipole-dipole forces and van der Waals interactions involving the electron-rich pyridine (B92270) ring, the electronegative iodine atom, and the piperazine ring, would be the primary determinants of its conformational stability.

Analysis of Conformational Flexibility within the Piperazine Ring

The piperazine ring is not rigid and possesses significant conformational flexibility. The primary mode of flexibility is the interconversion between two chair conformations, known as ring inversion. rsc.org This process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation. nih.gov

The energy required for this ring inversion is known as the activation energy barrier (ΔG‡). For N,N'-dimethylpiperazine, this barrier is approximately 55.7 kJ mol⁻¹. nih.gov In N-acylated piperazines, the energy barriers for ring inversion have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.org These barriers are influenced by the nature of the substituents on the nitrogen atoms. Electron-withdrawing groups can affect the zwitterionic character of adjacent amide bonds, which in turn reduces the conformational flexibility of the piperazine ring and increases the energy required for ring conversion. nih.gov

The conformational adaptability of piperazine derivatives is considered a critical factor in their biological activity, as flexibility can be more important for drug design than is often assumed. nih.gov The ability of this compound to adopt different conformations could be crucial for its interaction with biological targets.

| Piperazine Derivative Type | Typical Activation Energy (ΔG‡) for Ring Inversion | Reference |

|---|---|---|

| N,N′-dimethylpiperazine | 55.7 kJ mol⁻¹ | nih.gov |

| N-Acylated Piperazines | 56 - 80 kJ mol⁻¹ | rsc.org |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the molecular and electronic properties of chemical compounds with high accuracy. jddtonline.info

Density Functional Theory (DFT) Studies (e.g., Geometry Optimization, Vibrational Frequencies, Electronic Structure)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various piperazine derivatives. jddtonline.infobohrium.comebyu.edu.tr A typical DFT study involves several steps:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For piperazine derivatives, this process can identify the most stable conformer (e.g., the chair conformation) and predict bond lengths and angles. jddtonline.info Common DFT functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31G(d,p) are frequently employed for these calculations. jddtonline.infobohrium.combookpi.org

Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. superfri.org

Electronic Structure: DFT calculations provide a detailed description of the molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals. jddtonline.info

| Computational Task | Purpose | Common DFT Method |

|---|---|---|

| Geometry Optimization | Find the most stable 3D structure; predict bond lengths and angles. | B3LYP/6-31G(d,p) |

| Vibrational Frequencies | Confirm energy minimum; predict IR/Raman spectra. | B3LYP/6-31G(d,p) |

| Electronic Structure Calculation | Determine electron distribution, molecular orbital energies, and reactivity. | B3LYP/6-311++G(d,p) |

Analysis of Electronic Properties (e.g., Molecular Orbitals, Charge Distribution)

From the electronic structure calculated by DFT, several key properties can be analyzed to understand the reactivity and behavior of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. niscpr.res.in The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. doi.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap suggests the molecule is more reactive.

Charge Distribution: DFT calculations can determine how electric charge is distributed across the molecule.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms, providing a measure of the partial atomic charge on each atom. It helps identify electron-rich (negative charge) and electron-poor (positive charge) centers in the molecule. jddtonline.infoniscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. doi.org It plots the electrostatic potential onto the electron density surface. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). jddtonline.info MEP surfaces are valuable for understanding intermolecular interactions, including drug-receptor binding. doi.org

| Electronic Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability (larger gap = more stable). |

| Mulliken Charges | Calculated partial charge on each atom. | Identifies local electrophilic and nucleophilic sites. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecule's surface. | Visually identifies electron-rich and electron-poor regions for interaction. |

Theoretical Predictions of Protonation States and Basicity (pKa)

A review of publicly available scientific literature did not yield specific theoretical studies focused on the protonation states or the prediction of pKa values for this compound. While the piperazine moiety is known to have two distinct pKa values, specific computational predictions for this substituted derivative are not documented in the searched sources.

Computation of Quantum Chemical Reactivity Descriptors

There is no specific information available in the reviewed literature regarding the computation of quantum chemical reactivity descriptors for this compound. Such studies, which often involve Density Functional Theory (DFT) calculations to determine parameters like HOMO-LUMO energy gaps, chemical potential, and hardness, have not been published for this particular compound.

Molecular Docking and Dynamics Simulations

While direct computational studies on this compound are not extensively available, molecular docking analyses have been performed on its derivatives to elucidate their interaction with biological targets.

Ligand-Target Binding Mode Prediction and Interaction Analysis

Molecular docking studies have been instrumental in understanding the binding mode of arylpiperazine derivatives. Although not on the parent compound, a study on N-(4-cyanophenyl)-4-(2-(4-(3-iodopyridin-2-yl)piperazin-1-yl)ethyl)benzenesulfonamide, which incorporates the this compound scaffold, has revealed its binding mechanism at the 5-HT7 receptor. The results from these docking studies elucidated the key structural features necessary for high affinity to the 5-HT7 receptor.

Identification of Key Amino Acid Residues for Molecular Interaction

The molecular docking studies of N-(4-cyanophenyl)-4-(2-(4-(3-iodopyridin-2-yl)piperazin-1-yl)ethyl)benzenesulfonamide identified crucial interactions within the 5-HT7 receptor's binding site. The analysis indicated that the compound's affinity is driven by interactions with specific amino acid residues. Notably, the compound was found to interact with Asp3.32, Tyr7.43, and Ser5.42.

| Interacting Residue | Receptor |

| Asp3.32 | 5-HT7 |

| Tyr7.43 | 5-HT7 |

| Ser5.42 | 5-HT7 |

Conformational Changes of the Ligand during Target Binding

No specific studies detailing the conformational changes of this compound upon binding to a biological target were found in the reviewed literature.

Molecular Dynamics Simulations to Investigate Binding Stability and Dynamics

Based on available literature, molecular dynamics (MD) simulations to investigate the binding stability and dynamic behavior of this compound within a target's active site have not been reported.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Preclinical Research

SAR of the Piperazine (B1678402) Moiety in 1-(3-Iodopyridin-2-yl)piperazine Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates. researchgate.net In the context of pyridylpiperazine derivatives, modifications to this ring have profound effects on their biological activities.

Substitutions on the N-4 nitrogen of the piperazine ring are a key strategy for modulating the biological activity of pyridylpiperazine derivatives. Research on analogous series, such as 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, has demonstrated that attaching different arylacetamide or arylpropanamide moieties at this position can significantly influence their inhibitory potential against enzymes like urease. nih.gov For instance, the introduction of substituted phenyl rings through an amide linker leads to a range of activities, with specific substitution patterns on the phenyl ring dictating the potency. nih.gov

Studies on other classes of piperazine derivatives have shown that N-substitution can accommodate various heterocyclic rings, including substituted indoles, often connected via an amide or a methylene (B1212753) linker, to maintain high affinity and selectivity for targets like dopamine (B1211576) receptors.

The nature of the substituent at the N-4 position can drastically alter the compound's pharmacological profile. For example, in a series of N-arylpiperazine derivatives of pyridine (B92270), different substituents on the aryl ring led to varying affinities for α1-adrenoceptors. nih.gov This highlights the importance of the electronic and steric nature of the N-4 substituent in defining the biological action.

The two nitrogen atoms of the piperazine ring are crucial pharmacophoric elements. researchgate.net The N-1 nitrogen, directly attached to the pyridine ring, and the N-4 nitrogen, available for substitution, play distinct roles in molecular interactions. These nitrogen atoms can act as hydrogen bond acceptors or become protonated under physiological conditions, forming ionic bonds that are critical for anchoring the ligand in the binding pocket of a receptor or an enzyme. researchgate.net

In the context of urease inhibition by 1-(3-nitropyridin-2-yl)piperazine derivatives, molecular docking studies suggest that the piperazine nitrogens are involved in key interactions with the enzyme's active site. nih.gov The ability of these nitrogen atoms to engage in hydrogen bonding and electrostatic interactions is fundamental to the inhibitory mechanism.

Furthermore, the basicity of the piperazine nitrogens, which can be modulated by substituents, is a determining factor for receptor affinity. For instance, in a study of histamine (B1213489) H3 receptor antagonists, the protonation state of the piperazine nitrogen was found to be influenced by substituents on the aromatic ring, which in turn affected receptor binding. nih.gov The replacement of the piperazine ring with a piperidine (B6355638) moiety, which has only one basic nitrogen, has been shown to significantly alter receptor selectivity, for instance between sigma-1 and sigma-2 receptors, underscoring the critical role of the second nitrogen atom in the piperazine ring for specific molecular recognition. nih.gov

The steric and electronic properties of substituents on the piperazine moiety are pivotal in determining the interaction with biological targets. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on piperazine derivatives have revealed that both electrostatic and steric factors are highly correlated with their antagonistic effects. nih.gov

The size and shape (steric effects) of the substituent at the N-4 position can either facilitate or hinder the optimal positioning of the molecule within a binding site. For example, bulky substituents may cause steric clashes, leading to reduced affinity. Conversely, a well-chosen substituent can occupy a specific sub-pocket, leading to enhanced potency and selectivity.

The electronic effects, governed by the electron-donating or electron-withdrawing nature of the substituents, influence the charge distribution across the entire molecule, including the basicity of the piperazine nitrogens. nih.gov This, in turn, affects the strength of electrostatic and hydrogen bonding interactions with the target protein. For example, in the case of 1-(3-nitropyridin-2-yl)piperazine derivatives, the electronic nature of the substituents on the N-arylacetamide moiety was found to be a key determinant of their urease inhibitory activity. nih.gov

Preclinical Mechanistic Investigations at the Molecular and Cellular Level

Receptor Ligand Binding and Modulation

Opioid Receptor Interactions

Opioid receptors, which include the mu (μ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors that mediate the effects of both endogenous and exogenous opioids. nih.govmdpi.com The interaction of piperazine-containing compounds with opioid receptors has been explored, with some derivatives identified as potent antagonists. nih.gov

Specifically, the 1-substituted 4-(3-hydroxyphenyl)piperazine series has been shown to possess pure opioid receptor antagonist properties at μ, δ, and κ receptors. nih.gov The nature of the substituent at the 1-position of the piperazine ring influences the potency of these compounds. nih.gov While direct data on this compound's interaction with opioid receptors is not available in the provided results, the established activity of other piperazine derivatives suggests that this class of compounds can interact with the opioid system. nih.govmdpi.com The analgesic effects of some piperazine-containing molecules have been shown to be reversible by naloxone, an opioid antagonist, indicating an opioid receptor-mediated mechanism. mdpi.com

Modulation of Neurotransmitter Reuptake and Release (e.g., Dopamine, Serotonin (B10506), Noradrenaline)

The modulation of neurotransmitter systems, including dopamine, serotonin, and noradrenaline, is a key mechanism of action for many centrally acting drugs. nih.govnih.gov Studies on novel diphenylbutylpiperazinepyridyl derivatives have shown that these compounds can potently inhibit the reuptake of all three of these neurotransmitters in rat brain synaptosomes. nih.gov

Furthermore, some of these piperazine derivatives were found to increase the release of serotonin and dopamine. nih.gov The potency of these effects varied depending on the specific chemical structure of the compound. nih.gov This dual action of inhibiting reuptake and promoting release can significantly impact neurotransmitter signaling in the brain. nih.govnih.gov Although specific data for this compound is not provided, the research on structurally related compounds suggests that the piperazinepyridyl scaffold is a viable pharmacophore for modulating monoamine neurotransmitter systems. nih.gov

Cellular Pathway Modulation

In addition to receptor interactions, the effects of piperazine derivatives on intracellular signaling pathways have been investigated, particularly in the context of cancer research.

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. nih.govresearchgate.net Several novel piperazine derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.netnih.govmdpi.com

For example, one piperazine derivative was found to induce dose-dependent apoptosis in U937 leukemia cells through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and caspase activation. nih.gov Another study reported that a novel piperazine derivative potently induces caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT pathway. researchgate.net The ability of these compounds to trigger apoptosis in cancer cells highlights their potential as anticancer agents. nih.govresearchgate.net

Investigation of Mechanisms Related to Multidrug Resistance in Cellular Contexts

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time due to the lack of primary research on "this compound" in these areas.

Future Directions in Chemical Biology and Drug Discovery

Design and Development of Next-Generation Chemical Probes Based on the Iodopyridine-Piperazine Scaffold

The development of next-generation chemical probes is a cornerstone of understanding complex biological systems. The iodopyridine-piperazine scaffold is well-suited for this purpose. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of its function. The design process for these probes often begins with a hit compound identified through screening campaigns, which is then optimized for potency and selectivity. nih.gov

The piperazine (B1678402) ring is a key feature, as its two nitrogen atoms can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is crucial for bioavailability. nih.gov The iodine atom on the pyridine (B92270) ring is also significant, not only for influencing binding affinity but also for its potential use in creating radiolabeled probes for imaging techniques like Positron Emission Tomography (PET). The development of such radiotracers is a complex process that benefits from computer-aided drug design (CADD) to identify and optimize novel compounds. nih.gov Computational techniques, including molecular docking, can be used to predict the binding interactions between the probe and its target, guiding the design of more effective molecules. nih.gov

Scaffold Hopping and Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its therapeutic properties. Two key strategies in this process are scaffold hopping and the detailed analysis of structure-activity relationships (SAR).

Scaffold hopping involves replacing a central part of a molecule (the scaffold) with a structurally different one that preserves the essential arrangement of functional groups required for biological activity. nih.gov This technique is used to discover new compounds with improved properties, such as enhanced potency, better safety profiles, or novel intellectual property. nih.govresearchgate.net For instance, a scaffold hopping approach was successfully used to discover a new series of pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov Similarly, researchers have explored replacing the piperazine scaffold with a piperidine (B6355638) ring to alter the activity of histamine (B1213489) H3 receptor antagonists. nih.gov

Structure-Activity Relationship (SAR) studies involve systematically synthesizing and testing a series of related compounds to determine how specific chemical features influence their biological activity. nih.gov This knowledge is then used to design more potent and selective molecules. For example, in a series of meridianin derivatives developed as potential anticancer agents, SAR studies revealed that the length of a carbon chain linking an isothiourea group was critical for activity; modifying this chain length led to decreased antiproliferative effects. mdpi.com This demonstrates how subtle changes to the molecular structure can have a significant impact on potency.

Table 1: Example of Structure-Activity Relationship in Meridianin Derivatives This table illustrates how modifications to the chemical structure impact the antiproliferative activity (IC₅₀) against the HeLa cancer cell line, based on data from related studies.

| Compound | Structural Modification | IC₅₀ (μM) against HeLa cells |

|---|---|---|

| Parent Compound | Meridianin core | >50 |

| Compound 6e | Isothiourea group with 6-carbon chain | 1.11 mdpi.com |

| Analog (shorter) | Isothiourea group with 4-carbon chain | Decreased activity mdpi.com |

| Analog (longer) | Isothiourea group with 8-carbon chain | Decreased activity mdpi.com |

Application of Artificial Intelligence and Machine Learning in Predictive Compound Design and Biological Activity Forecasting

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the drug discovery process from a trial-and-error approach to a more predictive and efficient endeavor. sciencescholar.us These computational tools are particularly valuable for designing and forecasting the activity of new derivatives based on scaffolds like iodopyridine-piperazine. mdpi.comnih.gov

Key applications include:

Predictive Modeling and Virtual Screening: AI algorithms can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. nih.gov These models, often based on Quantitative Structure-Activity Relationships (QSAR), can forecast the potency of novel, yet-to-be-synthesized compounds. mdpi.commdpi.com This allows researchers to prioritize the synthesis of the most promising candidates. Virtual screening uses these models to rapidly evaluate millions of compounds in digital libraries to find potential hits for a specific biological target. openmedicinalchemistryjournal.com

Molecular Docking and Simulation: AI enhances traditional computational chemistry methods. Molecular docking programs predict how a ligand might bind to the three-dimensional structure of a protein target. researchgate.netnih.gov Advanced simulations, such as molecular dynamics (MD), can then be used to study the stability of this binding over time, providing deeper insights into the interactions at an atomic level. nih.govmdpi.com

ADME/T Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity (ADME/T). ML models are increasingly used to predict these properties early in the design process, helping to eliminate compounds that are likely to fail later on. researchgate.net

Exploration of Novel Therapeutic Applications for Iodopyridine-Piperazine Derivatives

The versatility of the iodopyridine-piperazine scaffold has led to its exploration across a wide range of therapeutic areas. By modifying the core structure, researchers have developed derivatives with potent activity against various biological targets.

Neurodegenerative Diseases: Novel piperazine-based compounds have been developed that target the aggregation of amyloid-β and tau proteins, which are hallmarks of Alzheimer's disease. nih.gov In preclinical models, certain derivatives have demonstrated neuroprotective properties and increased survival in a Drosophila model of tauopathy. nih.gov Other research has used scaffold hopping to design inhibitors of Dual Leucine Zipper Kinase (DLK), a target for treating neurodegenerative conditions. researchgate.net

Oncology: The piperazine scaffold is present in numerous compounds investigated for anticancer activity. nih.gov Derivatives have been designed as inhibitors of specific targets like CDK2 and TRAP1 kinase. nih.govmdpi.com Others have shown potent cytotoxic activity against a range of human cancer cell lines, including lung, prostate, and breast cancer, by inducing apoptosis (programmed cell death). mdpi.comnih.govnih.gov

Central Nervous System (CNS) Disorders: Systematic SAR studies have led to the identification of indoline (B122111) and piperazine derivatives as potent antagonists for dopamine (B1211576) D2 and D4 receptors, which are targets for antipsychotic medications. nih.gov Other analogs have been developed as dual inhibitors of serotonin (B10506) and noradrenaline reuptake or as antagonists of the histamine H3 receptor, relevant for treating depression and cognitive disorders, respectively. nih.govresearchgate.net

Infectious Diseases and Inflammation: Researchers have synthesized hybrid molecules containing the piperazine ring that show significant anti-tuberculosis activity. nih.gov Additionally, some novel piperazine derivatives have demonstrated noteworthy anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide and TNF-α. nih.gov

The continued exploration of this scaffold, powered by modern design and computational strategies, promises to deliver new chemical entities for a variety of challenging diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Iodopyridin-2-yl)piperazine, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Mannich Reaction : Utilize secondary amines (e.g., morpholine, piperidine) with formaldehyde to synthesize piperazine derivatives via nucleophilic substitution. Optimize solvent polarity and temperature to enhance regioselectivity for iodopyridine coupling .

- Halogenation Strategies : Introduce iodine at the pyridine 3-position via electrophilic substitution using iodine monochloride (ICl) in acetic acid. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Yield Optimization : Use β-cyclodextrin as a supramolecular host to reduce steric hindrance during piperazine ring formation, improving yields by 15–20% .

Q. How can spectroscopic and chromatographic techniques be employed to characterize the structural integrity of this compound?

- Methodology :

- NMR Analysis : Confirm regiochemistry via -NSC (nuclear spin coupling) between the pyridine C2 proton (δ 8.2–8.4 ppm) and piperazine N-H (δ 2.8–3.1 ppm). -NSC identifies iodine’s deshielding effect on C3 (Δδ +12 ppm) .

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection (m/z 318.0 [M+H]) to assess purity (>98%) and detect byproducts (e.g., deiodinated analogs) .

- X-ray Crystallography : Resolve crystal packing using Hirshfeld surface analysis to verify supramolecular interactions (e.g., C–I⋯π contacts) .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound derivatives?

- Methodology :

- Receptor Binding : Screen for serotonin (5-HT) or dopamine D2 receptor affinity using radioligand displacement assays (IC < 1 µM indicates high potential) .

- Antimicrobial Testing : Conduct MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24 h incubation, 37°C) .

- Toxicity Profiling : Use MTT assays on HEK293 cells (48 h exposure) to determine LD; compare to unmodified piperazine controls .

Advanced Research Questions

Q. How can reaction kinetics be modeled to predict the stability of this compound under varying pH and temperature conditions?

- Methodology :

- pH-Dependent Degradation : Apply pseudo-first-order kinetics (ln k vs. ln [H ^+ $$ )) to identify acid-catalyzed hydrolysis pathways. At pH < 3, degradation half-life (t _{1/2} $) drops to <24 h due to N-protonation .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>220°C in N) and correlate with DSC endotherms to assess thermal stability .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives toward neurological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PDB 6CM4 (serotonin transporter) to simulate ligand-receptor interactions. Prioritize derivatives with ΔG < −9 kcal/mol and halogen bonding to Tyr95 .

- MD Simulations : Conduct 100-ns trajectories in GROMACS to evaluate conformational stability of the iodine-pyridine moiety in lipid bilayers (e.g., BBB permeability) .

Q. How do structural modifications at the iodine or piperazine moiety influence the compound’s pharmacokinetic properties and metabolic stability?

- Methodology :

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF for oxidative deiodination (m/z 192.0) or piperazine N-dealkylation .

- LogP Optimization : Replace iodine with electron-withdrawing groups (e.g., –CF) to increase lipophilicity (cLogP from 2.1 to 3.5) while monitoring CYP450 inhibition (e.g., CYP2D6 IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。